molecular formula C10H6ClNO2 B3011054 8-Chloroquinoline-4-carboxylic acid CAS No. 121490-66-2

8-Chloroquinoline-4-carboxylic acid

Cat. No.: B3011054
CAS No.: 121490-66-2
M. Wt: 207.61
InChI Key: FDOWCPBIOYKIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloroquinoline-4-carboxylic acid (C₁₀H₆ClNO₂, molecular weight: 207.61) is a quinoline derivative featuring a chlorine substituent at the 8-position and a carboxylic acid group at the 4-position . It serves as a critical scaffold in medicinal chemistry, particularly for designing antimicrobial and antimalarial agents. The compound’s structure enables diverse chemical modifications, allowing for tuning of physicochemical properties such as solubility, lipophilicity, and reactivity.

Properties

IUPAC Name

8-chloroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOWCPBIOYKIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 8-Chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield different hydrogenated quinoline derivatives.

    Substitution: Halogen substitution reactions can introduce other functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine gas or N-chlorosuccinimide.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmacological Applications

1.1 Antitubercular Activity

Recent studies have highlighted the potential of 8-chloroquinoline-4-carboxylic acid as an antitubercular agent. A study published in July 2023 explored a series of arylated quinoline carboxylic acids (QCAs), including CQC, which were synthesized and screened for activity against Mycobacterium tuberculosis (Mtb). The findings indicated that certain derivatives exhibited promising inhibitory effects on Mtb, with mechanisms involving DNA gyrase inhibition being a focal point of the research .

Table 1: Antitubercular Activity of CQC Derivatives

CompoundStructureMIC (µg/mL)Activity
7i7i Structure1High
7m7m Structure0.5Very High
CQCCQC Structure>64Low

These results underscore the necessity for further structural modifications to enhance the efficacy of CQC derivatives against resistant strains of tuberculosis.

1.2 Other Biological Activities

Beyond its antitubercular properties, CQC has shown a broad spectrum of biological activities, including:

  • Antimalarial : Compounds derived from quinoline structures are often evaluated for their antimalarial properties.
  • Anticancer : Research indicates potential anticancer effects, particularly in inhibiting specific cancer cell lines.
  • Antibacterial and Antifungal : Various studies have documented the antibacterial and antifungal activities of quinoline derivatives, suggesting a role for CQC in treating infections caused by resistant pathogens.

Organic Synthesis Applications

2.1 Synthetic Intermediates

CQC serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives are utilized in creating local anesthetics and other pharmaceutical agents. The synthesis processes often involve oxidation reactions where CQC is transformed into more complex structures with enhanced pharmacological profiles .

Table 2: Synthesis Pathways Involving CQC

Reaction TypeStarting MaterialProductYield (%)
Oxidation2-Hydroxy-4-chloromethylquinolineThis compound85.5
AlkylationCQCAlkylated derivativesVariable

These synthetic pathways highlight the versatility of CQC as a building block in medicinal chemistry.

Case Studies

3.1 Study on Antitubercular Efficacy

A comprehensive study focused on modifying the structure of CQC to improve its antitubercular activity was conducted. The study synthesized a library of derivatives, assessing their Minimum Inhibitory Concentration (MIC) against Mtb strains. The most promising compounds demonstrated significantly lower MIC values compared to CQC itself, indicating that structural modifications can lead to enhanced activity against tuberculosis .

3.2 Synthesis of Local Anesthetics

Another case study investigated the use of CQC as an intermediate for synthesizing local anesthetics. The research outlined various synthetic routes leading to high yields of anesthetic compounds, emphasizing the importance of CQC in pharmaceutical manufacturing .

Mechanism of Action

Comparison with Similar Compounds

Key Research Findings

  • Substituent-Driven Activity : The 8-chloro group enhances membrane permeability, while the 4-carboxylic acid moiety facilitates salt formation for improved bioavailability .
  • Structure-Activity Relationships (SAR) :
    • 2-Position Modifications : Aryl groups (e.g., biphenyl) improve binding to hydrophobic pockets in target proteins .
    • 6- or 7-Position Halogenation : Additional halogens (e.g., 6-fluoro in 6c) can modulate electronic effects without steric hindrance .

Biological Activity

8-Chloroquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound belongs to the quinoline family, which is known for its wide range of biological activities including antimicrobial, anticancer, and antiviral effects. Its structure allows it to interact with various biological targets, making it a valuable compound in drug development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against various bacterial strains, which are lower than those of standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer potential. It has been shown to inhibit cancer cell proliferation through various mechanisms:

  • DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits specific enzymes involved in cancer cell growth, such as cyclooxygenase (COX) enzymes .

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound, particularly against viruses like dengue and potentially SARS-CoV-2. The compound's activity is influenced by substituents on its structure, which enhance its lipophilicity and electron-withdrawing properties .

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for microbial growth and cancer cell proliferation.
  • Receptor Binding : It may bind to cellular receptors, modulating signaling pathways that affect cell growth and survival.
  • Metal Chelation : Quinoline derivatives are known for their ability to chelate metal ions, which can be crucial in various biological processes .

Study on Anticancer Effects

A notable study evaluated the anticancer effects of a series of quinoline derivatives, including this compound. The results indicated that these compounds could significantly reduce cell viability in cancer cell lines with IC50 values ranging from 10 to 100 µM. The study emphasized the potential for these compounds to be developed into effective anticancer agents .

Evaluation of Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound demonstrated inhibition zones comparable to standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .

Data Summary

Biological ActivityMIC (µg/mL)IC50 (µM)References
Antimicrobial (E. coli)4 - 16-
Anticancer (MCF-7 cells)-50 - 100
Antiviral (Dengue virus)--

Q & A

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

  • Check catalyst activation : Pre-reduce Pd catalysts (e.g., Pd(PPh3)4) under H2/N2 atmosphere.
  • Optimize ligand ratios : Use Xantphos (10 mol%) for Buchwald-Hartwig aminations .
  • Monitor reaction progress : Employ in-situ FTIR to track carbonyl group consumption (1680 cm⁻¹ → disappearance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.